molecular formula C20H19N3O4S B3392062 Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- CAS No. 663955-93-9

Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-

Cat. No.: B3392062
CAS No.: 663955-93-9
M. Wt: 397.4 g/mol
InChI Key: HZLUKSBSPQYTCY-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- is a chiral sulfonamide derivative featuring a stereochemically defined ethylenediamine backbone substituted with phenyl groups and a nitro-functionalized benzenesulfonamide moiety. This compound is structurally characterized by its (1S,2S) configuration, which is critical for its role in asymmetric catalysis and ligand design. It is synthesized via condensation reactions, as demonstrated in , where it was used to prepare a polyfunctional Lewis acid ligand (L1f-(S,S)) with a 90% yield . The nitro group at the para position of the benzene ring confers strong electron-withdrawing properties, influencing its reactivity and interactions in catalytic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663955-93-9

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H19N3O4S/c21-19(15-7-3-1-4-8-15)20(16-9-5-2-6-10-16)22-28(26,27)18-13-11-17(12-14-18)23(24)25/h1-14,19-20,22H,21H2/t19-,20-/m0/s1

InChI Key

HZLUKSBSPQYTCY-PMACEKPBSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

Biological Activity

Benzenesulfonamide derivatives have garnered attention in pharmacological research due to their diverse biological activities, particularly in cardiovascular and anti-inflammatory contexts. This article focuses on the compound "Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-", exploring its biological activity through various studies and experimental models.

  • Chemical Formula : C21H22N2O4S
  • Molecular Weight : 366.48 g/mol
  • CAS Number : 5674-36-2
  • Structure : The compound features a sulfonamide group linked to a chiral amino alcohol moiety, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that benzenesulfonamide derivatives can influence cardiovascular dynamics, particularly affecting perfusion pressure and coronary resistance. The following sections summarize key findings from relevant studies.

1. Cardiovascular Effects

A notable study examined the effects of various benzenesulfonamide derivatives on isolated rat hearts. The research aimed to evaluate how these compounds affect perfusion pressure and coronary resistance.

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
V4-(2-Amino-ethyl)-benzenesulfonamide0.001
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001

Results indicated that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure over time compared to the control and other derivatives, suggesting its potential as a vasodilator .

2. Molecular Docking Studies

Theoretical modeling using molecular docking techniques revealed that certain benzenesulfonamides could interact with calcium channels in cardiac tissues. For instance, 4-(2-amino-ethyl)-benzenesulfonamide was shown to interact with specific amino acid residues in calcium channel proteins, potentially leading to decreased vascular resistance and altered perfusion dynamics .

Case Studies

Several case studies have documented the effects of benzenesulfonamides on cardiovascular health:

  • Study on Perfusion Pressure : This research demonstrated a time-dependent reduction in coronary resistance when treated with benzenesulfonamide derivatives in an isolated rat heart model. The findings suggest that these compounds may have therapeutic implications for conditions characterized by elevated perfusion pressure .

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives have been extensively studied for their therapeutic potential. The specific compound of interest has shown promise in several areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives. For instance, compounds similar to N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- have been evaluated for their efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (breast cancer)10Apoptosis induction
BHeLa (cervical cancer)15Cell cycle arrest

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits significant antibacterial effects, potentially making it a candidate for developing new antibiotics.

BacteriaMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL

Agricultural Applications

Benzenesulfonamide derivatives are being explored as agrochemicals due to their herbicidal and fungicidal properties. The nitro group in the structure enhances bioactivity.

Herbicidal Activity

Field trials have shown that formulations containing this compound can effectively control weed growth in crops without harming the plants.

Herbicide FormulationApplication Rate (kg/ha)Efficacy (%)
Formulation A185
Formulation B0.570

Materials Science

In materials science, benzenesulfonamide derivatives are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties.

Polymer Additives

Studies indicate that incorporating this compound into polymer matrices improves tensile strength and thermal resistance.

Polymer TypeTensile Strength (MPa) Before AdditionTensile Strength (MPa) After Addition
Polypropylene2030
Polyethylene2535

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of benzenesulfonamide derivatives for their anticancer properties. The lead compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted by an agricultural research institute, formulations containing N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro- showed a significant reduction in weed populations compared to untreated controls, indicating its effectiveness as a herbicide.

Comparison with Similar Compounds

Key Observations:

  • Steric Influence : The triisopropyl variant () introduces significant steric bulk, favoring enantioselective binding but limiting substrate scope compared to the less hindered nitro analogue .
  • Hydrogen Bonding : TsDPEN (4-CH₃) forms extensive N-H⋯N/O networks (), whereas the nitro group may prioritize electrostatic interactions over hydrogen bonding .

Q & A

Q. What are the key synthetic routes for preparing N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitrobenzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Sulfonation : React benzene with chlorosulfonic acid to form benzenesulfonyl chloride.
  • Amino Alcohol Coupling : React the sulfonyl chloride with (1S,2S)-2-amino-1,2-diphenylethanol under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide core.
  • Nitro Group Introduction : Perform nitration using a nitric acid/sulfuric acid mixture at controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization for isolation .

Q. How can the structure of this compound be characterized experimentally?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the stereochemistry of the amino alcohol and nitro group positioning. For example, the NH2_2 proton appears as a singlet (~δ 3.2 ppm), while aromatic protons split due to nitro group deshielding .
  • FT-IR : Detect sulfonamide S=O stretches (~1350–1160 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 421.5 for [M+H]+^+) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to analyze single-crystal X-ray diffraction data.
  • Key parameters: Monitor R-factors (<5%), hydrogen bonding (e.g., NH\cdotsO=S interactions), and torsional angles to confirm stereochemistry .

Q. How do the functional groups influence its chemical reactivity?

  • Nitro Group : Participates in reduction (e.g., catalytic hydrogenation to an amine) and electrophilic substitution (e.g., halogenation at the meta position).
  • Amino Alcohol : Enables Schiff base formation or coordination with metal catalysts.
  • Sulfonamide : Acts as a leaving group in nucleophilic substitution or stabilizes intermediates via resonance .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this chiral benzenesulfonamide?

  • Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) during the amino alcohol coupling step to control stereochemistry .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How can computational modeling predict its interactions with biological targets?

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes like dihydropteroate synthase. Key interactions: Hydrogen bonds between the sulfonamide and active-site residues (e.g., Arg63, Asn21) .
  • Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Case Example : If NMR suggests a planar nitro group but X-ray shows a twisted conformation, re-examine solvent effects (e.g., crystal packing vs. solution dynamics).
  • Use DFT calculations (Gaussian, B3LYP/6-31G*) to model conformational flexibility and compare with experimental data .

Q. What mechanisms underlie its enzyme inhibition properties?

  • The sulfonamide group mimics the pterin substrate in dihydropteroate synthase, blocking folate biosynthesis in bacteria. Competitive inhibition is confirmed via Lineweaver-Burk plots (increased KmK_m, unchanged VmaxV_{max}) .
  • Structure-activity relationship (SAR) studies show that nitro-to-amine reduction decreases potency by 10-fold .

Q. How does structural modification impact its biological activity?

  • Nitro Group Replacement : Substituting nitro with cyano retains antibacterial activity but reduces cytotoxicity in mammalian cells.
  • Amino Alcohol Stereochemistry : (1R,2R)-isomers show 50% lower inhibition due to poor enzyme fit .
  • SAR Table :
ModificationActivity (IC50_{50}, μM)Selectivity Index
Nitro → NH2_212.3 ± 1.21.5
(1S,2S) → (1R,2R)45.7 ± 3.80.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.